
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMT1 inhibitor, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit divalent metal transporter 1 (DMT1), a protein that plays a crucial role in iron uptake and transport in the body.
Applications De Recherche Scientifique
Mass Spectrometry Studies
Studies in mass spectrometry have explored the molecular ion formation and rearrangement in certain N-arylthiophenecarboxamides and benzamides. Exact mass measurements and collision-induced dissociation mass-analyzed ion kinetic energy spectra were used to study the formation of phenol radical ions, providing insights into the mechanistic aspects of mass spectral fragmentation patterns in these compounds (Ceraul et al., 1995).
Synthesis of Derivatives and Their Applications
Several studies have focused on the synthesis of various derivatives of similar compounds and their potential applications:
Antimicrobial and Antibiofilm Agents:
- Synthesis of thiourea derivatives and their testing against bacterial cells has revealed significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with the antimicrobial activity (Limban et al., 2011).
Organic Synthesis Methodologies:
- The synthesis of N-methoxycarbonyl derivatives and carbazomycin B via radical arylation of benzene has been documented. This study provides a methodological framework for the synthesis of complex organic molecules (Crich & Rumthao, 2004).
- A study on the synthesis of α,β-unsaturated N-methoxy-N-methylamides outlines a method for homologation of alkyl halides to α,β-unsaturated compounds, expanding the toolkit for organic synthesis (Beney et al., 1998).
Insecticide Development:
- Research on substituted benzamides like SIR-8514 and SIR-6874 has demonstrated their effectiveness as mosquito development inhibitors, showcasing the potential of such compounds in pest control (Schaefer et al., 1978).
Chemical Synthesis and Characterization:
- Studies on the synthesis, structure, and biological activity of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with similar N-methoxyphenyl derivatives. These compounds have shown promising antimicrobial and antifungal activities (Gulea et al., 2019).
Propriétés
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGEWDVLGKNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

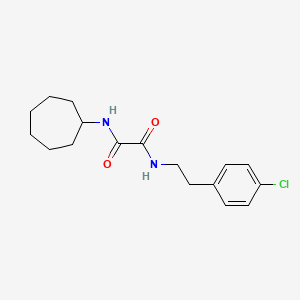

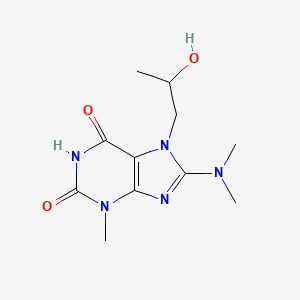

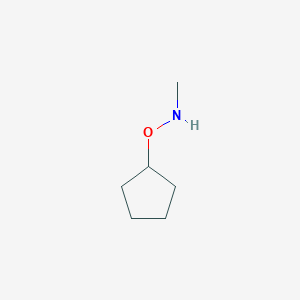
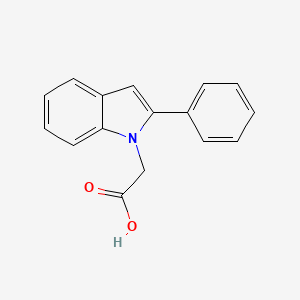
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
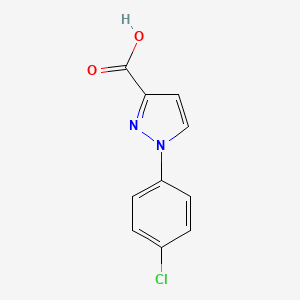

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)